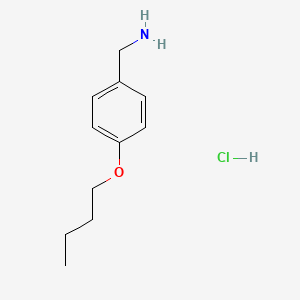

p-Butoxybenzylamine hydrochloride

Description

BenchChem offers high-quality p-Butoxybenzylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Butoxybenzylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-butoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-2-3-8-13-11-6-4-10(9-12)5-7-11;/h4-7H,2-3,8-9,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDZJLHEYBYZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208217 | |

| Record name | p-Butoxybenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59528-29-9 | |

| Record name | Benzenemethanamine, 4-butoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59528-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Butoxybenzylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059528299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Butoxybenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, 4-butoxy-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

p-Butoxybenzylamine hydrochloride chemical properties

An In-depth Technical Guide to p-Butoxybenzylamine Hydrochloride: Properties, Synthesis, and Applications

Introduction

p-Butoxybenzylamine hydrochloride (CAS No: 59528-29-9) is a primary amine salt that serves as a valuable building block in organic synthesis.[1][2] Structurally, it features a benzylamine core functionalized with a butoxy group at the para position of the benzene ring. This unique combination of a reactive primary amine, a hydrophobic butoxy chain, and an aromatic ring makes it a versatile intermediate for the synthesis of a diverse range of more complex molecules, particularly within the pharmaceutical and materials science sectors. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it more amenable to various reaction conditions compared to the free base. This guide provides a comprehensive overview of its chemical properties, synthetic routes, reactivity, and potential applications, aimed at researchers and professionals in chemical and drug development.

Physicochemical and Structural Properties

The fundamental properties of p-Butoxybenzylamine hydrochloride are crucial for its application in synthesis, dictating its solubility, reactivity, and analytical behavior. Key identifying and physical properties are summarized below.

| Property | Value | Source |

| Chemical Name | (4-Butoxyphenyl)methanamine hydrochloride | [2] |

| Synonyms | p-Butoxybenzylamine HCl; 4-Butoxybenzylamine hydrochloride | [2] |

| CAS Number | 59528-29-9 | [1] |

| Molecular Formula | C₁₁H₁₈ClNO | [1][2] |

| Molecular Weight | 215.72 g/mol | [1][2] |

| Appearance | White to off-white solid (typical for amine salts) | Inferred |

| LogP | 2.30 | [2] |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | [3] |

Synthesis and Manufacturing

While specific industrial manufacturing protocols for p-Butoxybenzylamine hydrochloride are proprietary, its synthesis can be logically deduced from established organic chemistry transformations. A common and efficient route involves the reductive amination of 4-butoxybenzaldehyde. This method is advantageous due to the commercial availability of the starting aldehyde and the high yields typically associated with this reaction.

The general synthetic workflow is as follows:

-

Imine Formation: 4-Butoxybenzaldehyde is reacted with an ammonia source (such as ammonia, ammonium acetate, or hydroxylamine) to form the corresponding imine or oxime intermediate.

-

Reduction: The intermediate is then reduced to the primary amine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd-C).

-

Salt Formation: The resulting p-butoxybenzylamine (free base) is isolated and subsequently treated with a solution of hydrochloric acid (HCl) in a suitable solvent, such as diethyl ether or isopropanol, to precipitate the stable hydrochloride salt.

Caption: Proposed synthetic workflow for p-Butoxybenzylamine hydrochloride.

Chemical Reactivity and Synthetic Applications

The synthetic utility of p-Butoxybenzylamine hydrochloride stems from the reactivity of its primary amine group. After neutralization to release the free base, the amine can participate in a wide array of chemical reactions.

1. Nucleophilic Substitution and Acylation: The primary amine is a potent nucleophile, readily reacting with electrophiles. It can be acylated by acid chlorides or anhydrides to form amides, or react with sulfonyl chlorides to produce sulfonamides. These reactions are fundamental for building molecular complexity.

2. Condensation Reactions: It can undergo condensation with aldehydes and ketones to form Schiff bases (imines). These imines are versatile intermediates themselves, susceptible to reduction to form secondary amines or attack by nucleophiles. Such reactions are pivotal in the synthesis of various heterocyclic structures.[4]

3. Application as a Building Block for Heterocycles: Primary amines containing an adjacent aromatic ring are key precursors for nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry.[5] For instance, derivatives of benzylamines are used in multi-step syntheses to create frameworks like quinolines, benzodiazepines, and other pharmacologically relevant structures.

Exemplary Protocol: Synthesis of N-(4-Butoxybenzyl)acetamide

This protocol details a standard N-acylation reaction, a common application for p-butoxybenzylamine.

Materials:

-

p-Butoxybenzylamine hydrochloride

-

Triethylamine (TEA) or another non-nucleophilic base

-

Acetyl chloride or Acetic anhydride

-

Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Neutralization: Suspend p-Butoxybenzylamine hydrochloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (1.1 eq) dropwise at room temperature to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.05 eq) dropwise. The reaction is exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-(4-butoxybenzyl)acetamide.

Caption: Experimental workflow for a typical N-acylation reaction.

Potential in Pharmacological Research

While there is limited published data on the specific biological activity of p-Butoxybenzylamine hydrochloride itself, its structural motifs are present in molecules of significant pharmacological interest. Benzylamine derivatives are integral to many drug scaffolds. For example, research into carbazole derivatives featuring a benzylamino-butoxy chain has revealed promising antimicrobial activity against both bacteria and fungi.[6] Furthermore, the broader class of alkoxyamine derivatives has applications in creating modified biomolecules and as reagents in drug discovery.[4] The presence of the butoxy group can enhance lipophilicity, a key parameter influencing a drug candidate's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Therefore, p-Butoxybenzylamine hydrochloride represents a valuable starting point for medicinal chemists exploring new therapeutic agents.

Analytical Characterization

The purity and identity of p-Butoxybenzylamine hydrochloride are typically confirmed using a suite of standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the compound. A reverse-phase column, such as a C18, is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Separation of p-Butoxybenzylamine hydrochloride on a Newcrom R1 column has been specifically noted.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic methylene (CH₂) protons, the protons of the butoxy chain, and the amine protons.

-

Mass Spectrometry (MS): MS provides the molecular weight of the parent ion (the free base), confirming the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the N-H stretches of the ammonium salt and the C-O stretch of the ether linkage.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling p-Butoxybenzylamine hydrochloride. Safety data for closely related compounds, such as benzylamine hydrochloride, indicate that it may cause skin and eye irritation.[3][7] It is also noted as being moisture-sensitive.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials like strong oxidizing agents.[3]

-

First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air.[3] If swallowed, rinse mouth with water and seek immediate medical attention.[3]

Conclusion

p-Butoxybenzylamine hydrochloride is a synthetically useful and versatile chemical intermediate. Its value lies in the predictable reactivity of its primary amine function, which allows for its incorporation into a wide variety of molecular structures through reactions like acylation, alkylation, and condensation. While not extensively studied for its own biological properties, its structural features make it an attractive building block for the discovery of new therapeutic agents and functional materials. Proper handling and a solid understanding of its chemical properties are key to leveraging its full potential in research and development.

References

- CN101704755A - Method for preparing p-tert-butylbenzylamine - Google P

-

p-butoxybenzylamine hydrochloride,(CAS# 59528-29-9) - Sinfoo Biotech. (URL: [Link])

-

p-Butoxybenzylamine hydrochloride - SIELC Technologies. (URL: [Link])

-

(PDF) Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - ResearchGate. (URL: [Link])

-

Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. (URL: [Link])

-

Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC - NIH. (URL: [Link])

Sources

- 1. p-butoxybenzylamine hydrochloride,(CAS# 59528-29-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. p-Butoxybenzylamine hydrochloride | SIELC Technologies [sielc.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

An In-depth Technical Guide to p-Butoxybenzylamine Hydrochloride: Synthesis, Characterization, and Potential Applications

Abstract

p-Butoxybenzylamine hydrochloride (CAS Number: 59528-29-9) is a primary amine of interest within the broader class of benzylamine derivatives, a scaffold known to exhibit diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, outlines robust and logical synthetic routes, and details analytical methodologies for its characterization. Drawing upon established principles of organic synthesis and structure-activity relationships observed in related compounds, this document serves as a foundational resource for researchers exploring the potential of p-butoxybenzylamine hydrochloride in medicinal chemistry and drug development. While direct experimental data for certain properties of this specific molecule are not extensively published, this guide synthesizes available information and provides expert-driven, scientifically-grounded protocols and predictions to facilitate its synthesis and investigation.

Introduction and Chemical Identity

p-Butoxybenzylamine hydrochloride is an organic salt consisting of the protonated form of (4-butoxyphenyl)methanamine. The presence of a flexible butoxy group, a phenyl ring, and a reactive aminomethyl moiety makes it an intriguing building block for combinatorial chemistry and a candidate for biological screening. Benzylamine derivatives, in general, are precursors to a wide range of pharmaceuticals, including agents like alniditan, lacosamide, and moxifloxacin. The biological activity of this class is often linked to their ability to interact with various enzymes and receptors.

Physicochemical and Structural Data

A summary of the key identifiers and physicochemical properties for p-Butoxybenzylamine hydrochloride is presented below. It is important to note that while some properties are experimentally derived for related compounds, others are based on high-quality computational predictions.

| Property | Value | Source(s) |

| CAS Number | 59528-29-9 | [SIELC Technologies][1] |

| Molecular Formula | C₁₁H₁₈ClNO | [SIELC Technologies][1] |

| Molecular Weight | 215.72 g/mol | [SIELC Technologies][1] |

| IUPAC Name | (4-butoxyphenyl)methanamine;hydrochloride | |

| Synonyms | 4-Butoxybenzylamine HCl, Benzenemethanamine, 4-butoxy-, hydrochloride (1:1) | [SIELC Technologies][1] |

| Predicted XlogP | 2.0 - 2.30 | [PubChemLite, SIELC Technologies][1][2] |

| Predicted pKa | 9.31 ± 0.10 (for the amine) | |

| Appearance | Predicted to be a white to off-white solid, typical for amine hydrochloride salts. |

Synthesis of p-Butoxybenzylamine Hydrochloride

The synthesis of p-butoxybenzylamine hydrochloride can be logically approached as a two-stage process. The first stage involves the synthesis of the key intermediate, 4-butoxybenzaldehyde, followed by its conversion to the target amine via reductive amination. This approach is rooted in well-established, high-yielding, and reliable organic transformations.

Stage 1: Synthesis of 4-Butoxybenzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is the most direct and efficient method for preparing the 4-butoxybenzaldehyde precursor from commercially available 4-hydroxybenzaldehyde and a butyl halide.[3][4] The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile.[5]

Diagram 1: Williamson Ether Synthesis of 4-Butoxybenzaldehyde

Caption: Workflow for the synthesis of 4-butoxybenzaldehyde.

Experimental Protocol: Synthesis of 4-Butoxybenzaldehyde [3][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq) and 1-bromobutane (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition and Reaction: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the mixture. Heat the reaction to 70°C and stir vigorously for 20 hours under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Quench the reaction by pouring it into an excess of cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography, typically using a petroleum ether/ethyl acetate gradient, to yield 4-butoxybenzaldehyde as a colorless to pale yellow liquid.[6]

Stage 2: Synthesis of p-Butoxybenzylamine via Reductive Amination

Reductive amination is a highly effective method for converting aldehydes into amines.[7][8] The process involves the in-situ formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced by a hydride-donating reagent to the corresponding amine.[7][9]

Representative Protocol: Synthesis of p-Butoxybenzylamine Hydrochloride

Causality: This protocol utilizes sodium cyanoborohydride (NaBH₃CN), a mild and selective reducing agent that is particularly effective for reductive aminations because it reduces the protonated imine (iminium ion) much faster than the starting aldehyde, minimizing side reactions. T[8]he use of an ammonium salt provides the necessary ammonia source and maintains a weakly acidic pH conducive to imine formation.

-

Imine Formation: To a solution of 4-butoxybenzaldehyde (1.0 eq) in methanol, add ammonium acetate (NH₄OAc) (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains low. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding dilute aqueous HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with NaOH solution to a pH > 10 to deprotonate the amine.

-

Extraction: Extract the free amine into a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Salt Formation: Filter the solution and concentrate to obtain the crude p-butoxybenzylamine free base. Dissolve the crude amine in a minimal amount of anhydrous diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield p-butoxybenzylamine hydrochloride.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized p-butoxybenzylamine hydrochloride. This involves a combination of chromatographic and spectroscopic techniques.

Chromatography

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the final product.

-

Methodology: A reverse-phase (RP) HPLC method can be employed. [1] * Column: C18 stationary phase (e.g., Newcrom R1). [1] * Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. [1] * Detection: UV detection, likely in the range of 220-280 nm, corresponding to the absorbance of the benzene ring.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two doublets are expected in the aromatic region (~6.9-7.4 ppm). The protons ortho to the butoxy group will appear more upfield (~6.9 ppm) due to the electron-donating effect of the oxygen, while the protons ortho to the aminomethyl group will be further downfield (~7.3 ppm).

-

Benzylic Protons (-CH₂-NH₃⁺): A singlet or a broad singlet is expected around ~4.0-4.2 ppm.

-

Butoxy Group Protons (-O-CH₂-CH₂-CH₂-CH₃):

-

-O-CH₂ -: A triplet around ~3.9-4.0 ppm.

-

-O-CH₂-CH₂ -: A multiplet (sextet) around ~1.7-1.8 ppm.

-

-CH₂-CH₂ -CH₃: A multiplet (sextet) around ~1.4-1.5 ppm.

-

-CH₃ : A triplet around ~0.9-1.0 ppm.

-

-

Ammonium Protons (-NH₃⁺): A broad singlet, often exchangeable with D₂O, appearing downfield (~8.0-9.0 ppm).

-

-

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Six signals are expected. The carbon attached to the oxygen (-C -O) will be the most downfield in the aromatic region (~160 ppm). The carbon attached to the aminomethyl group (-C -CH₂) will be around ~128-130 ppm. The other aromatic carbons will appear between ~115 and ~132 ppm.

-

Benzylic Carbon (-CH₂-NH₃⁺): A signal around ~43-45 ppm.

-

Butoxy Group Carbons (-O-CH₂-CH₂-CH₂-CH₃):

-

-O-CH₂ -: ~68 ppm.

-

-O-CH₂-CH₂ -: ~31 ppm.

-

-CH₂-CH₂ -CH₃: ~19 ppm.

-

-CH₃ : ~14 ppm.

-

-

3.2.2. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in positive ion mode is appropriate for this compound.

-

Expected Ion: The primary ion observed will be the molecular ion of the free base [M+H]⁺.

-

Predicted [M+H]⁺ (for C₁₁H₁₇NO): m/z 180.1383

-

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the butoxy group or cleavage at the benzylic position. Predicted collision cross-section (CCS) values can aid in identification.

[2]### 4. Potential Biological Activity and Applications in Drug Development

While specific pharmacological data for p-butoxybenzylamine hydrochloride is scarce, the benzylamine scaffold is a well-established pharmacophore. Structure-activity relationship (SAR) studies on related series of compounds can provide valuable insights into its potential therapeutic applications.

-

Monoamine Oxidase (MAO) Inhibition: Benzylamine itself is a substrate for MAO-B, and certain derivatives are known MAO inhibitors. This suggests that p-butoxybenzylamine hydrochloride could be investigated for its potential to modulate monoamine neurotransmitter levels, relevant to neurodegenerative diseases and depression.

-

Antimicrobial Activity: Various substituted benzylamines have demonstrated antibacterial and antifungal properties. F[2]or instance, a series of novel benzylamines synthesized by reductive amination showed promising activity against pathogenic Candida species. T[2]he lipophilic butoxy group in p-butoxybenzylamine might enhance membrane permeability, making it a candidate for antimicrobial screening.

-

Serine Protease Inhibition: Studies have identified 4-substituted benzylamine derivatives as potent inhibitors of β-tryptase, a key mediator in asthma. This highlights the potential for benzylamines to be tailored as specific enzyme inhibitors.

-

General Scaffolding: The primary amine serves as a crucial handle for further chemical modification, allowing for the construction of amide, sulfonamide, or urea libraries. This makes p-butoxybenzylamine hydrochloride a valuable starting material for generating novel chemical entities for high-throughput screening against a wide range of biological targets.

Safety, Handling, and Storage

Based on safety data for related benzylamine hydrochloride compounds, the following precautions are advised:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Hazards: Expected to be harmful if swallowed and may cause skin and eye irritation.

Conclusion

p-Butoxybenzylamine hydrochloride is a readily accessible chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. This guide provides a scientifically sound framework for its synthesis via a logical two-step process involving Williamson ether synthesis followed by reductive amination. While direct experimental characterization data is limited, reliable predictions for its spectroscopic properties have been provided to aid researchers in its identification. The known pharmacological profile of the broader benzylamine class suggests that p-butoxybenzylamine hydrochloride is a worthwhile candidate for screening in various therapeutic areas, including neurology and infectious diseases. This document serves as a comprehensive starting point for any research program aiming to explore the chemistry and biological potential of this compound.

References

- Wikipedia. Benzylamine. [URL: https://en.wikipedia.org/wiki/Benzylamine]

- SIELC Technologies. p-Butoxybenzylamine hydrochloride. [URL: https://sielc.com/product/p-butoxybenzylamine-hydrochloride/]

- PubChem. Benzylamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Benzylamine]

- PubChemLite. (4-butoxyphenyl)methanamine hydrochloride. [URL: https://pubchemlite.org/compound/143623]

- PubMed. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/11796118/]

- BenchChem. An In-Depth Technical Guide to 4-Butoxybenzaldehyde. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-4-butoxybenzaldehyde/]

- Royal Society of Chemistry. Supporting Information: Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. [URL: https://www.rsc.

- Royal Society of Chemistry. SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. [URL: https://www.rsc.

- ResearchGate. Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with... [URL: https://www.researchgate.net/figure/13-C-NMR-spectrums-for-the-reaction-of-benzylamine-4-with-CO-2-in-DMSO-top-and-DMF_fig4_322676834]

- ResearchGate. Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. [URL: https://www.researchgate.net/figure/Calculated-and-experimental-1-H-and-13-C-chemical-shifts-of-the-benzene-part_tbl1_263889163]

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). [URL: https://hmdb.ca/spectra/nmr_one_d/111]

- Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). [URL: https://hmdb.ca/spectra/nmr_one_d/112]

- Wikipedia. Reductive amination. [URL: https://en.wikipedia.

- PubMed. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. [URL: https://pubmed.ncbi.nlm.nih.gov/38345272/]

- BenchChem. Application Notes and Protocols: Synthesis of 4-Butoxybenzaldehyde from p-Hydroxybenzaldehyde. [URL: https://www.benchchem.

- BenchChem. An In-depth Technical Guide to 4-Butoxybenzaldehyde: Discovery, Synthesis, and Applications. [URL: https://www.benchchem.com/product/B1265825/white-paper]

- BenchChem. Technical Support Center: 4-Butoxybenzaldehyde Synthesis. [URL: https://www.benchchem.com/product/B1265825/technical-support]

- Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [URL: https://www.rsc.

- PubMed Central (PMC). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8904597/]

- PubMed Central (PMC). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10489823/]

- ResearchGate. In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity. [URL: https://www.researchgate.net/publication/285585094_In-vitro_cytotoxicity_evaluation_of_novel_N-substituted_bis-benzimidazole_derivatives_for_anti-lung_and_anti-breast_cancer_activity]

- Sigma-Aldrich. Application Note – Reductive Amination. [URL: https://www.sigmaaldrich.

- ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [URL: https://www.researchgate.

- ResearchGate. Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. [URL: https://www.researchgate.

- Master Organic Chemistry. Reductive Amination, and How It Works. [URL: https://www.masterorganicchemistry.

- Drug Design Org. Structure Activity Relationships. [URL: https://www.drugdesign.

Sources

- 1. p-Butoxybenzylamine hydrochloride | SIELC Technologies [sielc.com]

- 2. PubChemLite - (4-butoxyphenyl)methanamine hydrochloride (C11H17NO) [pubchemlite.lcsb.uni.lu]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

p-Butoxybenzylamine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of p-Butoxybenzylamine Hydrochloride

Introduction

p-Butoxybenzylamine hydrochloride is a primary benzylamine derivative that serves as a valuable building block in organic and medicinal chemistry. Its structure, featuring a flexible butoxy group and a reactive amine function, makes it a key intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the principal synthetic pathway to p-butoxybenzylamine hydrochloride, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a robust and reproducible synthesis. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.

Retrosynthetic Analysis and Strategic Overview

The most logical and industrially scalable approach to p-butoxybenzylamine hydrochloride involves a three-stage synthesis. The strategy hinges on the formation of a key intermediate, 4-butoxybenzaldehyde, which is then converted to the target primary amine and subsequently isolated as its stable hydrochloride salt.

The retrosynthetic breakdown is as follows:

-

Disconnection of the Hydrochloride Salt: The target salt is retrosynthetically derived from its free base, p-butoxybenzylamine. This is a simple acid-base transformation.

-

C-N Bond Disconnection: The primary amine is formed from the corresponding aldehyde, 4-butoxybenzaldehyde, via reductive amination. This is a reliable and high-yielding transformation for converting carbonyls to amines.[1]

-

Ether Bond Disconnection: The 4-butoxybenzaldehyde intermediate is disconnected at the ether linkage, leading to two readily available starting materials: 4-hydroxybenzaldehyde and a suitable butyl halide, such as 1-bromobutane. This disconnection points to the Williamson ether synthesis as the key construction reaction.[2]

Caption: Retrosynthetic pathway for p-Butoxybenzylamine hydrochloride.

Part I: Synthesis of Key Intermediate: 4-Butoxybenzaldehyde via Williamson Ether Synthesis

The initial stage of the synthesis focuses on constructing the butoxy-substituted aromatic ring. The Williamson ether synthesis is the method of choice due to its robustness, high yields, and the use of cost-effective starting materials.[2][3]

Principle and Mechanistic Insight

This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[4] The process begins with the deprotonation of the weakly acidic phenolic hydroxyl group of 4-hydroxybenzaldehyde using a mild base, typically anhydrous potassium carbonate (K₂CO₃). This generates a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon atom of 1-bromobutane, displacing the bromide leaving group and forming the desired ether linkage.

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical. DMF effectively solvates the potassium cation without forming a strong solvation shell around the phenoxide anion, thereby enhancing its nucleophilicity and accelerating the rate of the SN2 reaction.[5]

Experimental Protocol: Synthesis of 4-Butoxybenzaldehyde

This protocol is adapted from established procedures for Williamson ether synthesis.[4]

Materials and Reagents:

-

4-Hydroxybenzaldehyde

-

1-Bromobutane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Petroleum ether

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

-

Addition of Alkyl Halide: Add 1-bromobutane (1.1 eq) to the stirring mixture.

-

Reaction: Heat the mixture to 70 °C and maintain stirring for approximately 20 hours.[4] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding an excess of deionized water.[4]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

-

Washing: Combine the organic phases and wash sequentially with deionized water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford 4-butoxybenzaldehyde as a clear liquid.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxybenzaldehyde | [4] |

| Reagents | 1-Bromobutane, K₂CO₃, DMF | [4] |

| Reaction Type | Williamson Ether Synthesis (SN2) | [2][4] |

| Typical Yield | ~95% | [4] |

| Purity | High (post-chromatography) | [4] |

| Appearance | Clear yellow to orange-red liquid | [4] |

| Boiling Point | 285 °C (lit.) | [4] |

Workflow Visualization

Caption: Experimental workflow for the synthesis of 4-butoxybenzaldehyde.

Part II: Formation of p-Butoxybenzylamine via Reductive Amination

With the key aldehyde intermediate in hand, the next crucial step is the conversion of the carbonyl group into a primary amine. Reductive amination is the premier method for this transformation, offering high selectivity and operational simplicity.[6]

Principle and Mechanistic Insight

Reductive amination is a two-stage, one-pot process.[1]

-

Imine Formation: The aldehyde (4-butoxybenzaldehyde) reacts with an amine source, in this case, ammonia (or an equivalent like ammonium acetate), to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine (or Schiff base). The equilibrium is typically driven towards the imine by removing water or by using reaction conditions that favor dehydration.[1]

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final amine. This step requires a reducing agent that is selective for the imine over the starting aldehyde.

Choice of Reducing Agent: The selection of the reducing agent is critical for the success of the reaction.

-

Sodium Borohydride (NaBH₄): A powerful reducing agent, but it can also reduce the starting aldehyde. Therefore, it is typically added after sufficient time has been allowed for complete imine formation.[7]

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and is particularly effective under weakly acidic conditions (pH 4-5). It selectively reduces the protonated iminium ion much faster than it reduces the aldehyde, allowing the entire reaction to be performed in one pot.[8]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and effective reagent that does not require acidic conditions and is not water-sensitive, making it a popular and safer alternative to NaBH₃CN.[7][8]

Experimental Protocol: Reductive Amination of 4-Butoxybenzaldehyde

This is a representative protocol. Optimization may be required based on the chosen reducing agent.

Materials and Reagents:

-

4-Butoxybenzaldehyde

-

Ammonium Acetate (or aqueous Ammonia)

-

Methanol

-

Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-butoxybenzaldehyde (1.0 eq) and a large excess of ammonium acetate (~10 eq) in methanol. Stir the solution at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC for the disappearance of the imine intermediate.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol on a rotary evaporator.

-

Extraction: Dilute the residue with water and extract with dichloromethane (3x).

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude p-butoxybenzylamine as an oil. This crude product is often of sufficient purity for the next step.

Part III: Synthesis and Isolation of p-Butoxybenzylamine Hydrochloride

The final step involves converting the free amine, which may be an unstable oil, into a stable, crystalline, and easily handled solid. This is achieved by forming the hydrochloride salt.

Principle and Mechanistic Insight

This is a simple acid-base reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid. The resulting ammonium salt is an ionic compound, which typically has a higher melting point and better solubility in polar solvents compared to the free base.[9]

Experimental Protocol: Salt Formation

This protocol is adapted from general procedures for benzylamine hydrochloride synthesis.[10][11]

Materials and Reagents:

-

Crude p-Butoxybenzylamine

-

Diethyl ether (or another suitable non-polar solvent like ethyl acetate)

-

Hydrochloric acid (e.g., 2M solution in diethyl ether, or concentrated aqueous HCl)

Procedure:

-

Dissolution: Dissolve the crude p-butoxybenzylamine from the previous step in a minimum amount of diethyl ether.

-

Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate of p-butoxybenzylamine hydrochloride should form immediately.

-

Precipitation: Continue adding the HCl solution until no further precipitation is observed. An excess of acid can be used to ensure complete conversion.

-

Isolation: Stir the resulting slurry for 30 minutes at room temperature or in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material or non-basic impurities.

-

Drying: Dry the white solid under vacuum to yield the final product, p-butoxybenzylamine hydrochloride. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Overall Synthesis Workflow

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. CN101704755A - Method for preparing p-tert-butylbenzylamine - Google Patents [patents.google.com]

- 11. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]

Unraveling the Enigma: The Mechanistic Void of p-Butoxybenzylamine Hydrochloride

An In-Depth Examination for the Scientific Community

Preamble: Charting Unexplored Territory

In the landscape of pharmacological research and drug development, the pursuit of novel molecular entities with therapeutic potential is a constant endeavor. A critical step in this journey is the elucidation of a compound's mechanism of action, which forms the bedrock of its preclinical and clinical development. This guide confronts a unique challenge: the conspicuous absence of scientific literature detailing the mechanism of action for p-Butoxybenzylamine hydrochloride.

This document serves not as a conventional guide detailing a known mechanism, but as a technical whitepaper addressing this knowledge gap. It is intended for researchers, scientists, and drug development professionals who may encounter this compound. We will explore the available information, delve into the activities of structurally related compounds to provide context, and propose a logical, scientifically grounded framework for initiating an investigation into the biological activities of p-Butoxybenzylamine hydrochloride.

p-Butoxybenzylamine Hydrochloride: A Molecule in Search of a Function

A thorough and systematic search of prominent scientific databases and patent literature reveals a significant void in our understanding of p-Butoxybenzylamine hydrochloride's biological effects. The compound is commercially available and is listed in chemical supplier catalogs, often in the context of being a chemical intermediate or a research chemical.

The Safety Data Sheet (SDS) for p-Butoxybenzylamine hydrochloride and related simple benzylamines primarily outlines hazard and handling information, such as potential for skin and eye irritation, without providing any insight into specific pharmacological actions. One tangential reference links p-Butoxybenzylamine hydrochloride as a related substance to balhimycin, a glycopeptide antibiotic[1][2]. This association suggests a potential role as a synthetic precursor or reagent in the synthesis of more complex molecules, rather than an intrinsic biological activity of its own.

Given the current state of public knowledge, any claims regarding the mechanism of action of p-Butoxybenzylamine hydrochloride would be purely speculative. Therefore, we will proceed by examining the established mechanisms of structurally analogous compounds to provide a rational basis for future investigation.

Lessons from Analogs: A Survey of Benzylamine Derivatives in Pharmacology

While direct data is absent for p-Butoxybenzylamine hydrochloride, the broader family of benzylamine derivatives encompasses a range of bioactive molecules. It is crucial to underscore that the specific substitutions on the phenyl ring and the amine group dictate the pharmacological profile, and thus, the activities of the following compounds cannot be directly extrapolated.

Antimicrobial Properties of Complex Benzylamine Derivatives

Recent research has explored the antimicrobial potential of complex molecules incorporating a benzylamine moiety.

-

Carbazole Derivatives: Newly synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have demonstrated efficacy against Gram-positive bacteria[3]. The proposed mechanism, while not fully elucidated, is believed to involve disruption of the bacterial cell membrane or inhibition of essential cellular processes.

-

Coumarin Conjugates: A series of novel coumarin derivatives featuring benzylamine groups have exhibited significant antibacterial activity[2]. Studies on the lead compound from this series suggest that it increases the permeability of the bacterial membrane, leading to cell death[2].

These examples highlight that the benzylamine scaffold can be a component of potent antimicrobial agents. However, the activity is largely driven by the overall molecular structure.

Anti-inflammatory and Analgesic Actions of Benzydamine

Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) that contains a benzyl group attached to an indazole core. It is used topically for its analgesic, local anesthetic, and anti-inflammatory properties in the treatment of sore throat and other inflammatory conditions of the oropharynx[4][5]. Unlike traditional NSAIDs, its anti-inflammatory mechanism is not primarily through the inhibition of cyclooxygenase (COX) enzymes[5]. Instead, it is thought to inhibit the synthesis of pro-inflammatory cytokines. The complex heterocyclic structure of benzydamine is integral to its mechanism and is significantly different from the simple structure of p-Butoxybenzylamine hydrochloride.

A Proposed Research Framework for Elucidating the Mechanism of Action

For researchers intrigued by the potential biological activity of p-Butoxybenzylamine hydrochloride, a systematic, multi-tiered approach is essential. The following outlines a logical experimental workflow to move from a state of unknown activity to a preliminary mechanistic understanding.

Tier 1: Broad-Spectrum In Vitro Screening

The initial step involves broad-spectrum screening to identify any potential biological activity.

Experimental Protocol: High-Throughput Phenotypic Screening

-

Cell Viability Assays: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and normal human cell lines to assess cytotoxicity. Assays such as MTT, MTS, or CellTiter-Glo® are suitable.

-

Antimicrobial Assays: Screen against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi using broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

-

Receptor Binding Assays: Employ a commercial service (e.g., Eurofins SafetyScreen, CEREP) to screen the compound against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes to identify potential off-target effects or primary targets.

The data from this initial screen will be pivotal in guiding the subsequent, more focused investigations.

Table 1: Hypothetical Tier 1 Screening Data for p-Butoxybenzylamine hydrochloride

| Assay Type | Cell Line / Organism | Endpoint | Result |

|---|---|---|---|

| Cytotoxicity | A549 (Lung Carcinoma) | IC50 | > 100 µM |

| Cytotoxicity | HDF (Human Dermal Fibroblasts) | IC50 | > 100 µM |

| Antimicrobial | Staphylococcus aureus | MIC | 16 µg/mL |

| Antimicrobial | Escherichia coli | MIC | > 128 µg/mL |

| Receptor Binding | 5-HT2A Receptor | % Inhibition @ 10 µM | 5% |

Tier 2: Target Validation and Mechanistic Probing

Should Tier 1 screening yield a positive "hit," the next phase is to validate the target and probe the underlying mechanism.

Experimental Workflow: Investigating a Hypothetical Antimicrobial "Hit"

Caption: Tier 2 workflow for a hypothetical antimicrobial hit.

Conclusion: A Call for Foundational Research

The current body of scientific knowledge is silent on the mechanism of action of p-Butoxybenzylamine hydrochloride. While it is tempting to draw parallels with other benzylamine-containing molecules, such extrapolations are scientifically unsound without empirical data. This guide has aimed to transparently address this knowledge gap and provide a structured, logical path forward for researchers. The journey to understanding the biological role, if any, of p-Butoxybenzylamine hydrochloride begins with foundational, unbiased screening. The results of such studies will be the first chapter in a story yet to be written.

References

-

Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - ResearchGate. (2023). Available at: [Link]

-

Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC - NIH. (2023). Available at: [Link][3]

-

Bucinnazine hydrochloride Mechanism of Action - Patsnap Synapse. (2024). Available at: [Link]

-

Butalamine Hydrochloride Mechanism of Action - Patsnap Synapse. (2024). Available at: [Link]

-

Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives - MDPI. (2012). Available at: [Link]

-

Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed. (2025). Available at: [Link][2]

-

Benzydamine hydrochloride for the treatment of sore throat and irritative/inflammatory conditions of the oropharynx: a cross-national survey among pharmacists and general practitioners - PMC - NIH. (2022). Available at: [Link][4]

-

Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties - PMC - PubMed Central. (2023). Available at: [Link][5]

Sources

- 1. balhimycin | 140932-79-2 [chemicalbook.com]

- 2. balhimycin CAS#: 140932-79-2 [amp.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Benzydamine hydrochloride for the treatment of sore throat and irritative/inflammatory conditions of the oropharynx: a cross-national survey among pharmacists and general practitioners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity Screening of p-Butoxybenzylamine Hydrochloride

Foreword: From Chemical Entity to Biological Insight

In the landscape of drug discovery, every novel chemical entity presents both a challenge and an opportunity. The journey of p-butoxybenzylamine hydrochloride from a mere structural diagram to a potential therapeutic lead is one that demands a systematic, rigorous, and scientifically sound investigation of its biological activities. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for the initial biological screening of this compound. We will eschew a rigid, one-size-fits-all template in favor of a bespoke strategy, informed by the chemical nature of p-butoxybenzylamine hydrochloride and grounded in the principles of modern pharmacology. Our approach is built on a foundation of scientific integrity, ensuring that each step is not only methodologically robust but also self-validating, thereby fostering trust in the generated data.

Initial Characterization: The Foundation of a Successful Screening Campaign

Before embarking on biological assays, a thorough physicochemical characterization of p-butoxybenzylamine hydrochloride is paramount. This foundational step ensures the quality and reliability of all subsequent data. Key parameters to be assessed are outlined in Table 1.[1][2][3]

Table 1: Physicochemical and Quality Control Parameters for p-Butoxybenzylamine Hydrochloride

| Parameter | Method | Acceptance Criteria | Rationale |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Spectra consistent with the proposed structure | Confirms the correct chemical entity is being tested. |

| Purity | HPLC-UV, LC-MS | ≥95% | Ensures that observed biological effects are attributable to the compound of interest and not impurities. |

| Solubility | Kinetic and thermodynamic solubility assays in relevant buffers (e.g., PBS, DMSO) | Quantitative determination of solubility | Informs the preparation of stock solutions and appropriate vehicle selection for biological assays.[1][3] |

| Stability | HPLC analysis of the compound in assay media over time at relevant temperatures | <10% degradation over the course of the longest assay | Guarantees that the compound remains intact during the experimental timeframe.[3] |

| LogD | Shake-flask or chromatographic methods | Experimentally determined LogD value | Provides an early indication of the compound's lipophilicity and potential for membrane permeability.[1] |

A well-defined and characterized compound batch is the cornerstone of any successful screening campaign. Proper compound management, including storage conditions and handling procedures, is also critical to maintain its integrity throughout the screening process.[4][5]

A Tiered Approach to Biological Activity Screening: A Strategic Workflow

Given the absence of pre-existing biological data for p-butoxybenzylamine hydrochloride, a tiered screening approach is the most logical and resource-efficient strategy. This involves a series of progressively more specific assays, starting with broad, high-throughput screens to identify potential areas of biological activity, followed by more focused secondary and mechanistic studies to confirm and characterize these initial "hits."

Figure 2: Rationale for hypothesis-driven targeted screening based on the benzylamine scaffold.

Tier 2: Hit Confirmation and Secondary Assays - Validating the Initial Findings

Any "hits" identified in Tier 1 screening must be subjected to rigorous confirmation and further characterization.

Dose-Response Analysis

For any confirmed hit, a full dose-response curve should be generated to determine its potency (e.g., IC₅₀ or EC₅₀). This involves testing the compound over a range of concentrations in the relevant assay.

Selectivity and Counter-Screens

If activity is observed against a specific target (e.g., MAO-B), it is essential to assess its selectivity against related targets (e.g., MAO-A). This helps to understand the compound's specificity and potential for off-target effects. For hits from cell-based assays, counter-screens using parental cell lines or cells lacking the target of interest can help confirm on-target activity.

Tier 3: Delving Deeper - Mechanism of Action and Early ADMET

Confirmed and selective hits warrant a more in-depth investigation into their mechanism of action (MoA) and early absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. [6][7][8][9]

Mechanism of Action Studies

For enzyme inhibitors, kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For receptor modulators, further functional assays can elucidate whether the compound is an agonist, antagonist, or allosteric modulator.

In Vitro ADMET Profiling

Early assessment of ADMET properties is crucial to identify potential liabilities that could hinder future development. A standard in vitro ADMET panel is recommended (Table 2).

Table 2: Recommended In Vitro ADMET Assays

| ADMET Property | Assay | Purpose |

| Metabolism | Microsomal Stability Assay | Assesses metabolic stability in liver microsomes. |

| Permeability | Caco-2 or PAMPA Assay | Predicts intestinal permeability and oral absorption. |

| Transporter Interaction | P-gp Substrate/Inhibitor Assay | Identifies potential for drug-drug interactions involving the P-glycoprotein efflux pump. |

| Plasma Protein Binding | Equilibrium Dialysis | Determines the extent to which the compound binds to plasma proteins, affecting its free concentration. |

| Toxicity | hERG Channel Assay | Screens for potential cardiotoxicity by assessing inhibition of the hERG potassium channel. |

| Genotoxicity | Ames Test (in silico or in vitro) | Evaluates the mutagenic potential of the compound. |

The Role of In Silico Prediction

In parallel with experimental screening, computational methods can provide valuable insights into the potential biological activities and liabilities of p-butoxybenzylamine hydrochloride. Various in silico tools can predict ADMET properties, potential off-target interactions, and even suggest likely biological targets based on structural similarity to known bioactive molecules. [10][11][12][13][14][15]These predictions can help prioritize experimental assays and interpret the results.

Conclusion: A Roadmap for Discovery

The biological activity screening of a novel compound like p-butoxybenzylamine hydrochloride is a multifaceted endeavor that requires a strategic and hypothesis-driven approach. By starting with a solid foundation of physicochemical characterization and employing a tiered screening cascade, researchers can efficiently and effectively explore the biological potential of this molecule. The integration of general phenotypic screens, targeted assays based on chemical intuition, and early ADMET profiling provides a comprehensive framework for identifying and validating promising biological activities. This guide offers a robust roadmap for this journey of discovery, emphasizing scientific rigor and logical progression to unlock the potential hidden within the chemical structure of p-butoxybenzylamine hydrochloride.

References

- Di, L., & Kerns, E. H. (2016). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed.

- Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (2021). PMC.

- Compound Management in High Throughput Screening. Azenta Life Sciences.

- Compound Management for Quantitative High-Throughput Screening. (2008). PubMed.

- Xu, M. (2020). The Importance of ADMET in Early Drug Discovery and Development. The Scientist.

- Using ADMET to Move Forward from Drug Discovery to Development. (2021). Bitesize Bio.

- Characterization of Physicochemical Properties. Pace Analytical.

- Early ADME Screening: 3 Ways It Boosts IND Submission Success. (2023). WuXi AppTec.

- Physicochemical properties. Fiveable.

- The structure and ion channel activity of 6-benzylamino-3-hydroxyhexa-cyclo[6.5.0.0(3,7).0(4,12).0(5,10).0(9,13]tridecane. (2003). PubMed.

- Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharmaceutical.

- De-Risking Drug Discovery Programmes Early with ADMET. (2011). SciSpace.

- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (2020). RSC Publishing.

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2011). PubMed.

- Artificial Intelligence in Biological Activity Prediction. (2020). Springer.

- In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases. (2024). PubMed Central.

- Benzylamine or benzyl alcohol derivative and application thereof. (2022).

- In silico prediction of biological activity of volatile metabolite using deep learning algorithm. (2023). Scientific Reports.

- Compound Screening. BioAscent.

- Monoamine oxidase inhibitors: benzylidene-prop-2-ynyl-amines analogues. Semantic Scholar.

- Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives.

- Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. (2019). PMC.

- Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv

- (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). MDPI.

- A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). MDPI.

- (PDF) A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024).

- Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. (1982). PubMed.

- High throughput screening at The DISC: a new era of drug discovery. (2023). YouTube.

- Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023). The Open Medicinal Chemistry Journal.

- Compound screening. Nuvisan.

- Bioactive compounds containing benzylamines.

- Oxidative cleavage of C−N bonds in N-alkylbenzylamines,...

- BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.

- Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. (2018).

- Efficient synthetic supramolecular channels and their light-deactivated ion transport in bilayer lipid membranes. (2019). New Journal of Chemistry.

- GPCRs in Intracellular Compartments: New Targets for Drug Discovery. (2021). MDPI.

- Hitting the hot spots: Scientist fine-tune GPCR targeting. (2006). Drug Discovery News.

- Intracellular GPCR Targeting Unlocks New Biased Therapies. (2023). Technology Networks.

- Single-Molecule View of GPCR Uncovers New Details of Key Drug Target. (2022). Biocompare.

- Pharmacology of oxaliplatin and the use of pharmacogenomics to individualize therapy. (2006). PubMed.

Sources

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pacelabs.com [pacelabs.com]

- 3. langhuapharma.com [langhuapharma.com]

- 4. App Note: Compound Management in High Throughput Screening | Azenta Life Sciences [azenta.com]

- 5. Compound Management for Quantitative High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. scispace.com [scispace.com]

- 9. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bitesizebio.com [bitesizebio.com]

- 11. repositorium.uminho.pt [repositorium.uminho.pt]

- 12. In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of p-Butoxybenzylamine Hydrochloride

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for p-butoxybenzylamine hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical experimental insights.

Introduction

p-Butoxybenzylamine hydrochloride is an organic salt that features a benzylamine core functionalized with a butoxy group at the para position of the benzene ring. The presence of the amine group makes it a versatile building block, while its hydrochloride form enhances its stability and solubility in aqueous media, a crucial property for many applications. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structure, ensuring the reliability of subsequent research and development activities. This guide provides a detailed interpretation of its characteristic spectroscopic signatures.

Molecular Structure

The structure of p-butoxybenzylamine hydrochloride consists of a protonated benzylamine moiety with a butyl ether linkage at the para-position.

Caption: Molecular Structure of p-Butoxybenzylamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For p-butoxybenzylamine hydrochloride, both ¹H and ¹³C NMR provide unambiguous confirmation of its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of p-butoxybenzylamine hydrochloride is characterized by distinct signals for the aromatic protons, the benzylic protons, the butoxy chain protons, and the ammonium protons. The protonation of the amine group to form the hydrochloride salt leads to a downfield shift of the adjacent benzylic protons and the appearance of a broad signal for the N⁺H₃ protons, which is often exchangeable with D₂O.[1]

Table 1: Predicted ¹H NMR Spectral Data for p-Butoxybenzylamine Hydrochloride (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 (broad s) | broad singlet | 3H | -N⁺H ₃ |

| 7.35 | doublet | 2H | Aromatic (ortho to -CH₂NH₃⁺) |

| 6.95 | doublet | 2H | Aromatic (ortho to -O(CH₂)₃CH₃) |

| 4.00 | triplet | 2H | -O-CH₂ - |

| 3.95 | singlet | 2H | Ar-CH₂ -N⁺H₃ |

| 1.70 | multiplet | 2H | -O-CH₂-CH₂ - |

| 1.45 | multiplet | 2H | -CH₂ -CH₃ |

| 0.95 | triplet | 3H | -CH ₃ |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the exchangeable N⁺H₃ protons as a distinct, albeit broad, signal.[1] In protic solvents like D₂O or CD₃OD, this signal would typically disappear due to rapid deuterium exchange. The aromatic region displays a characteristic AA'BB' system, with two doublets corresponding to the protons ortho and meta to the butoxy group. The electron-donating nature of the butoxy group shields the ortho protons, causing them to appear at a higher field (lower ppm) compared to the protons ortho to the electron-withdrawing benzylammonium group. The benzylic protons are deshielded due to the adjacent positively charged nitrogen, appearing as a singlet around 3.95 ppm. The signals for the butoxy chain show the expected multiplicities and integrations, confirming its structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for p-Butoxybenzylamine Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| ~158 | Aromatic (C -O) |

| ~131 | Aromatic (C H, ortho to -CH₂NH₃⁺) |

| ~130 | Aromatic (C -CH₂NH₃⁺) |

| ~115 | Aromatic (C H, ortho to -O(CH₂)₃CH₃) |

| ~67 | -O-C H₂- |

| ~42 | Ar-C H₂-N⁺H₃ |

| ~31 | -O-CH₂-C H₂- |

| ~19 | -C H₂-CH₃ |

| ~14 | -C H₃ |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The carbon attached to the oxygen of the butoxy group is significantly deshielded and appears at the lowest field among the aromatic carbons, around 158 ppm. Conversely, the carbons ortho to the butoxy group are shielded. The benzylic carbon is deshielded by the adjacent nitrogen, appearing around 42 ppm. The carbons of the butyl chain are found in the typical aliphatic region of the spectrum. The overall spectrum provides a clear carbon count and confirms the connectivity of the molecule.

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 10-20 mg of p-butoxybenzylamine hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition Parameters (Typical for ¹H):

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

Data Acquisition Parameters (Typical for ¹³C):

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Proton decoupling applied.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Referencing: Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of p-butoxybenzylamine hydrochloride will show characteristic absorption bands for the ammonium group, the aromatic ring, and the ether linkage.

Table 3: Predicted IR Spectral Data for p-Butoxybenzylamine Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 (broad) | Strong | N⁺-H stretching vibrations |

| 2960-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1610, ~1510 | Medium | C=C stretching (aromatic ring) |

| ~1600-1500 | Medium | N⁺-H bending vibrations |

| ~1250 | Strong | C-O stretching (aryl ether) |

| ~1050 | Medium | C-O stretching (alkyl ether) |

| ~830 | Strong | C-H out-of-plane bending (p-disubstituted) |

Expertise & Experience: Interpreting the IR Spectrum

The most prominent feature in the IR spectrum of an amine hydrochloride is the very broad and strong absorption band in the 3100-2800 cm⁻¹ region, which is due to the stretching vibrations of the N⁺-H bonds.[2][3] This broadness is a result of strong hydrogen bonding in the solid state. This band often overlaps with the C-H stretching vibrations of the aliphatic and aromatic parts of the molecule. The presence of sharp peaks for aromatic C=C stretching around 1610 and 1510 cm⁻¹ confirms the presence of the benzene ring. A strong absorption around 1250 cm⁻¹ is characteristic of the aryl-O stretching of the ether linkage. The N⁺-H bending vibrations appear in the 1600-1500 cm⁻¹ region.[4]

Experimental Protocol: IR Data Acquisition

Caption: Workflow for IR data acquisition using ATR.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a small amount of the solid p-butoxybenzylamine hydrochloride sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For an amine hydrochloride salt, electrospray ionization (ESI) is a suitable soft ionization technique. The spectrum will typically show the molecular ion of the free base, [M+H]⁺.

Table 4: Predicted Mass Spectrometry Data for p-Butoxybenzylamine Hydrochloride

| m/z | Interpretation |

| 180.1383 | [M+H]⁺ of the free base (p-butoxybenzylamine) |

| 121.0651 | [M - C₄H₉O]⁺ (Loss of butoxy radical) |

| 91.0546 | [C₇H₇]⁺ (Tropylium ion) |

| 57.0704 | [C₄H₉]⁺ (Butyl cation) |

Expertise & Experience: Interpreting the Mass Spectrum

When p-butoxybenzylamine hydrochloride is analyzed by ESI-MS in positive ion mode, the observed molecular ion will correspond to the protonated free base (p-butoxybenzylamine), with an m/z of approximately 180.1383.[5] The fragmentation pattern will be characteristic of a benzyl ether and a benzylamine. A common fragmentation pathway is the cleavage of the C-O bond of the ether, leading to the loss of a butoxy radical and the formation of a fragment at m/z 121. The tropylium ion at m/z 91 is a common fragment for benzyl compounds. The butyl cation at m/z 57 is also expected from the fragmentation of the butoxy group.

Experimental Protocol: Mass Spectrometry Data Acquisition

Caption: Workflow for mass spectrometry data acquisition.

-